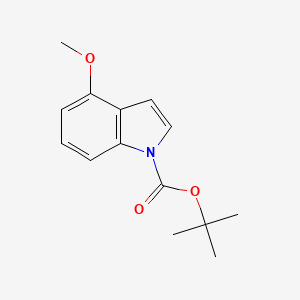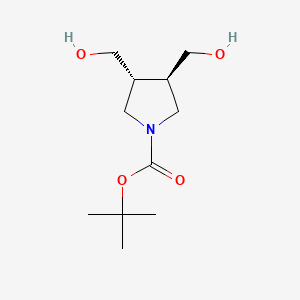
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two hydroxymethyl groups and a tert-butyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and tert-butyl bromoacetate.
Formation of Intermediate: Pyrrolidine reacts with tert-butyl bromoacetate under basic conditions to form tert-butyl pyrrolidine-1-carboxylate.
Hydroxymethylation: The intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable base, such as sodium hydroxide, to introduce the hydroxymethyl groups at the 3 and 4 positions of the pyrrolidine ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactions, optimized reaction conditions, and the use of catalysts to enhance yield and reduce reaction times.
化学反応の分析
Types of Reactions
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.
Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as NaH (Sodium hydride).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Ethers or esters.
科学的研究の応用
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Industry: The compound can be used in the production of polymers and other materials with specific functional properties.
作用機序
The mechanism by which trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with active site residues, while the pyrrolidine ring can fit into hydrophobic pockets, influencing the compound’s binding affinity and specificity.
類似化合物との比較
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives such as:
tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has an amino group instead of a second hydroxymethyl group, which can significantly alter its reactivity and applications.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This is a stereoisomer with different spatial arrangement, affecting its interaction with biological targets.
The uniqueness of This compound lies in its specific substitution pattern, which provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
特性
IUPAC Name |
tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFYZXCUGNIOCW-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895245-32-6 |
Source


|
| Record name | 1,1-Dimethylethyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895245-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
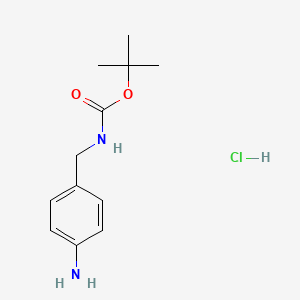
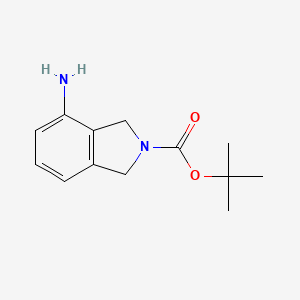
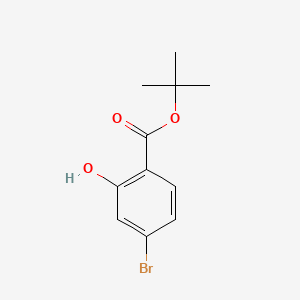
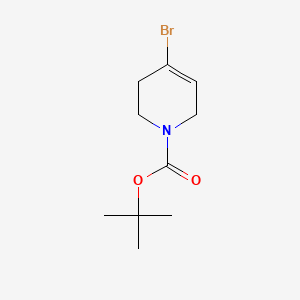
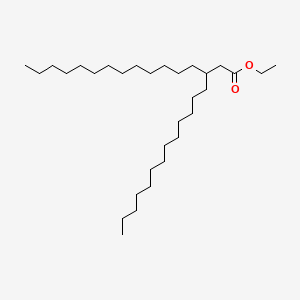
![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)
![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)
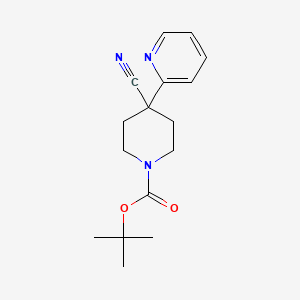
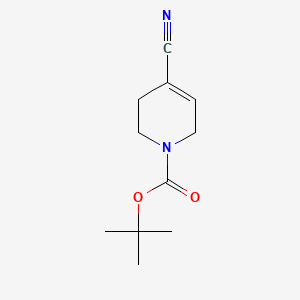
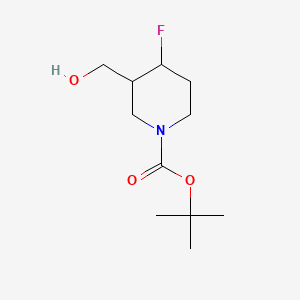
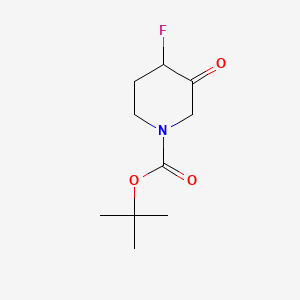

![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)
